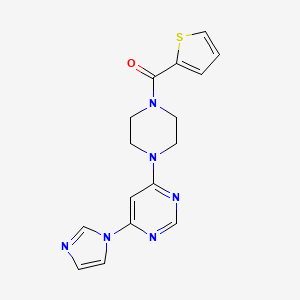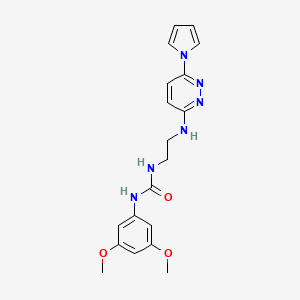![molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9](/img/structure/B2381041.png)
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, commonly known as CDMT, is a synthetic compound that belongs to the class of acridine derivatives. CDMT has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research.
Mechanism of Action
The precise mechanism of action of CDMT is not fully understood. However, it is believed that CDMT exerts its biological effects by interacting with specific targets in cells. In cancer cells, CDMT has been shown to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, CDMT has been shown to inhibit dopamine-induced cAMP accumulation. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
CDMT has been shown to have a range of biochemical and physiological effects. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis. In dopamine receptor-expressing cells, CDMT has been shown to decrease cAMP accumulation and inhibit dopamine-induced signaling. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit acetylcholine hydrolysis and increase acetylcholine levels.
Advantages and Limitations for Lab Experiments
CDMT has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. CDMT is also fluorescent, making it useful for imaging studies. However, CDMT also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. CDMT can also be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on CDMT. In medicinal chemistry, further studies are needed to evaluate the anticancer and antimicrobial activities of CDMT. In pharmacology, further studies are needed to elucidate the mechanism of action of CDMT as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, further studies are needed to explore the use of CDMT as a fluorescent probe for protein-DNA interactions and as a ligand for DNA-binding studies.
Synthesis Methods
CDMT can be synthesized by reacting 4-chloroaniline with 2,3-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain CDMT. The synthesis of CDMT is relatively straightforward and can be achieved in moderate to high yields.
Scientific Research Applications
CDMT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CDMT has been evaluated for its anticancer, antitumor, and antimicrobial activities. In pharmacology, CDMT has been investigated for its potential as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, CDMT has been used as a fluorescent probe to study protein-DNA interactions and as a ligand for DNA-binding studies.
properties
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)